Dodecyl benzoate
Description
Significance of the Dodecyl Moiety in Ester Functionality
The dodecyl group, a saturated hydrocarbon chain consisting of twelve carbon atoms (C12H25), plays a crucial role in defining the properties of dodecyl benzoate (B1203000) cymitquimica.combiosynth.comontosight.aitandfonline.comsolubilityofthings.compnas.org. This long alkyl chain imparts significant lipophilic (fat-soluble) and hydrophobic characteristics to the molecule solubilityofthings.compnas.orgontosight.aiontosight.aiacs.org. Consequently, dodecyl benzoate exhibits excellent solubility in organic solvents and oils, which makes it particularly useful in applications requiring compatibility with non-polar media cymitquimica.comsolubilityofthings.comontosight.ailookchem.com.
The hydrophobic nature of the dodecyl chain influences several key properties:
Solubility: this compound is generally insoluble in water due to the dominance of the hydrophobic dodecyl chain over the polar ester group solubilityofthings.com. This contrasts with shorter-chain benzoate esters which may exhibit greater water solubility.
Physical Properties: The increased molecular weight associated with the dodecyl chain contributes to higher boiling points and viscosity compared to shorter-chain benzoate esters, driven by enhanced London dispersion forces between molecules aston-chemicals.com.
Functional Roles: The lipophilic nature makes this compound suitable for use as a plasticizer, lubricant, and emollient, enhancing the flexibility, workability, and texture of materials and formulations cymitquimica.comontosight.ailookchem.comresearchgate.net.
Hydrophobicity and Interactions: The hydrophobicity of the dodecyl chain influences how the molecule interacts within complex systems, such as emulsions. Research on similar long-chain esters indicates that the alkyl chain length can affect properties like antioxidant capacity, with a threshold effect observed around the dodecyl chain length nih.gov.
Overview of Current Research Trajectories
Research involving this compound and structurally related compounds spans several application areas and scientific investigations:
Materials Science and Polymer Additives: this compound is recognized for its utility as a plasticizer and lubricant, enhancing the flexibility, durability, and workability of polymers and other materials cymitquimica.comlookchem.comresearchgate.netsci-hub.se. Its low volatility and high thermal stability contribute to its effectiveness in these roles cymitquimica.com. It is also investigated as a component in polymer formulations, contributing to material properties researchgate.netmdpi.comgoogle.com.
Cosmetics and Personal Care: The compound's properties make it valuable as a fragrance ingredient, emollient, solvent, and emulsifying agent in cosmetic and personal care products, contributing to texture and sensory experience cymitquimica.comontosight.aiontosight.ailookchem.comontosight.ai.
Surfactant and Emulsifying Agent: this compound exhibits surfactant properties, enabling it to reduce surface tension and facilitate emulsification, wetting, and foaming in various formulations ontosight.ailookchem.comontosight.ai.
Biological and Pharmaceutical Applications: While specific direct pharmaceutical applications of this compound itself may be less documented, related benzoate esters with dodecyl chains are explored for potential biological activities, including antimicrobial and antiviral properties biosynth.comtandfonline.comontosight.aiontosight.ai. It has also been noted for its use as an emulsifying agent in pharmaceutical preparations biosynth.com.
Synthesis and Property Studies: Research continues into the synthesis of benzoate derivatives, including those with dodecyl substituents, to understand their liquid crystalline properties derpharmachemica.com. Studies also investigate the molecular interactions and dielectric properties of binary mixtures involving this compound ijirset.com, as well as its role in self-assembled monolayers acs.org. The effect of chain length and hydrophobicity on properties like antioxidant activity in emulsions remains an area of interest, with dodecyl chain length often representing a significant point of investigation pnas.orgacs.orgnih.govmdpi.com.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₀O₂ | cymitquimica.combiosynth.com |
| Molecular Weight | 290.4 g/mol | biosynth.com |
| Density | 0.934 g/cm³ (or 0.94 g/cm³) | biosynth.comlookchem.com |
| Boiling Point | 383.6 °C at 760 mmHg | lookchem.com |
| Flash Point | 162 °C | lookchem.com |
| Vapor Pressure | 4.36E-06 mmHg at 25°C | lookchem.com |
| Refractive Index | 1.487 | lookchem.com |
| Solubility | Soluble in organic solvents and oils | cymitquimica.com |
| Solubility | Insoluble in water | solubilityofthings.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Odor | Mild, pleasant odor | cymitquimica.com |
List of Compounds Mentioned:
this compound
Benzoic Acid
Methyl Benzoate
Ethyl Benzoate
Sodium Dodecylbenzoate
Dodecyl Acetate (B1210297)
Chlorogenic Acid Esters
p-Hydroxy this compound
Isononyl Benzoate
2-Ethylhexyl Benzoate
Butanedioic acid, 1-decyl 4-dodecyl ester
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062706 | |
| Record name | Benzoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-72-2, 68411-27-8 | |
| Record name | Dodecyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecyl benzoate | |
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| Record name | Alkyl (C12-15) Benzoate [USAN] | |
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| Record name | Benzoic acid, dodecyl ester | |
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| Record name | Benzoic acid, dodecyl ester | |
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| Record name | Benzoic acid, C12-15-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Dodecyl benzoate | |
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| Record name | DODECYL BENZOATE | |
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Synthetic Methodologies and Esterification Mechanisms of Dodecyl Benzoate
Chemical Synthesis Pathways
The chemical synthesis of dodecyl benzoate (B1203000) primarily relies on esterification reactions, which can be categorized into direct esterification and transesterification processes. These methods often employ catalysts to enhance reaction rates and yields.
Direct Esterification Reactions
One documented synthesis involves reacting dodecan-1-ol with benzoic acid using 4-methylbenzene-1-sulfonic acid hydrate (B1144303) as a catalyst. The mixture is heated, and after the reaction, the product is purified through washing and column chromatography to yield dodecyl benzoate as a colorless oil. core.ac.uk
Acid-Catalyzed Esterification Mechanisms
The Fischer esterification of benzoic acid and dodecanol (B89629) proceeds through a well-established multi-step mechanism under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The process begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack : The alcohol (dodecanol) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com
Tetrahedral Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the hydroxyl groups of the former carboxylic acid. This converts one of the hydroxyls into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst. masterorganicchemistry.com
This entire sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Dehydration-Condensation Approaches
As the Fischer esterification is an equilibrium reaction, the removal of water is crucial for driving the reaction to completion and maximizing the yield of this compound. masterorganicchemistry.comtcu.edu Various dehydration-condensation techniques are employed to achieve this.
One common laboratory and industrial method is the use of a Dean-Stark apparatus. tcu.edu This piece of glassware allows for the continuous removal of water from the reaction mixture via azeotropic distillation with a solvent like toluene (B28343). The water is collected in a trap, while the solvent is returned to the reaction flask, effectively shifting the equilibrium towards the ester product. tcu.edu
Another approach is the use of drying agents or carrying out the reaction in a way that facilitates water evaporation. For instance, performing the reaction in an open beaker at an elevated temperature (e.g., 110 °C) can help remove water from the reaction mixture. core.ac.uk
| Catalyst | Type | Key Features | References |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | Commonly used, inexpensive, effective. Can cause side reactions and corrosion issues. | masterorganicchemistry.comresearchgate.net |
| p-Toluenesulfonic Acid (TsOH) | Homogeneous Brønsted Acid | Solid, less corrosive than H₂SO₄, effective catalyst. | masterorganicchemistry.comcore.ac.uk |
| Titanate Catalysts | Homogeneous Lewis Acid | High activity, can be used for transesterification. | researchgate.net |
| Tin(II) Compounds | Homogeneous Lewis Acid | Effective for esterification of C7-C13 alcohols; catalyst can be separated by filtration. | google.com |
| Zr/Ti Solid Acid | Heterogeneous Lewis Acid | Recoverable catalyst, environmentally friendly, avoids wastewater from cleaning. | mdpi.com |
Transesterification Processes
Transesterification is an alternative route for the synthesis of this compound. This process involves the reaction of a different benzoate ester, such as methyl benzoate, with dodecanol in the presence of a catalyst. In this equilibrium reaction, the dodecyl group from dodecanol displaces the methyl group from methyl benzoate, forming this compound and methanol.
This method can be advantageous for utilizing byproducts from other industrial processes. For example, crude methyl benzoate, a byproduct in the production of terephthalic acid dimethyl ester, can be used as a starting material. researchgate.net Studies have shown that titanate catalysts exhibit high activity for the transesterification of methyl benzoate with other alcohols, achieving high conversions without the formation of additional byproducts. researchgate.net The reaction can be driven to completion by removing the lower-boiling alcohol (methanol) as it is formed.
Novel Synthetic Routes for Benzoate Derivatives
Research into novel synthetic routes aims to improve efficiency, reduce environmental impact, and expand the scope of ester synthesis. While specific examples for this compound are not extensively detailed, general advancements in ester synthesis are applicable.
Solid Acid Catalysts : To overcome issues with homogeneous catalysts like sulfuric acid (e.g., corrosion, non-recoverability, and waste generation), heterogeneous solid acid catalysts are being developed. mdpi.com For instance, a zirconium-titanium (Zr/Ti) solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com Such catalysts are easily separated from the reaction mixture and can be reused, offering a greener alternative. mdpi.com
Microwave-Assisted Synthesis : Microwave irradiation has been utilized to accelerate the synthesis of methyl benzoate, achieving a very high conversion of benzoic acid in a significantly shorter reaction time (e.g., 10 minutes) compared to conventional heating methods. researchgate.net
Transition-Metal Catalysis : Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse chemical structures. While more commonly used for complex molecules, these principles can be adapted for ester synthesis.
Deep Eutectic Solvents (DES) : DES have been employed as effective and environmentally friendly catalysts for the esterification of benzoic acid with various alcohols. dergipark.org.tr A deep eutectic solvent composed of p-toluenesulfonic acid and an ammonium (B1175870) salt showed high catalytic activity and stability in solvent-free conditions. dergipark.org.tr
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalytic methods, particularly those using enzymes, represent a more environmentally friendly alternative to traditional chemical synthesis. researchgate.net Lipases are the most studied group of enzymes for this purpose, as they can catalyze esterification and transesterification reactions effectively. nih.govjmbfs.org These reactions are often characterized by high selectivity (regio-, stereo-, and enantio-specificity) and mild reaction conditions. jmbfs.org
The enzymatic synthesis of this compound would involve the lipase-catalyzed reaction between benzoic acid and dodecanol. The mechanism involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol.
Key factors in enzymatic ester synthesis include:
Enzyme Source and Form : Lipases from various sources can be used. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are widely used because they offer improved stability and can be easily recovered and reused. researchgate.netnih.gov
Reaction Medium : While some reactions are carried out in organic solvents like toluene, there is a growing interest in solvent-free systems to reduce environmental impact. researchgate.netresearchgate.net
Water Removal : Similar to chemical esterification, water is a byproduct of enzymatic esterification and can inhibit the reaction or promote the reverse hydrolytic reaction. jmbfs.org Molecular sieves are often added to the reaction mixture to adsorb the water produced, thereby shifting the equilibrium toward ester formation and significantly improving the product yield. researchgate.net
Reaction Conditions : Parameters such as temperature, substrate molar ratio, and enzyme concentration are optimized to achieve maximum conversion. researchgate.netresearchgate.net For example, in the synthesis of dioctyl sebacate, optimal conditions were found to be a 1:3 molar ratio of acid to alcohol at 40 °C. researchgate.net
| Enzyme | Reaction Type | Substrates | Key Finding | References |
|---|---|---|---|---|
| Novozym 435 (Immobilized CALB) | Esterification | Sebacic acid and 1-octanol | Achieved 93% conversion in toluene. Addition of molecular sieves markedly improved product yield. | researchgate.net |
| Lipase (B570770) B from C. antarctica (CALB) | Esterification | Hexanoic acid and aromatic alcohols | Reactions were characterized by a high degree of substrate conversion (>50%) after two hours. | nih.gov |
| Lipase | Esterification | Dihydroconiferyl alcohol (DCA) and fatty acids (C6-C12) | A 97% product yield was obtained after 24 hours in a solvent-assisted reaction. | nih.gov |
| Lipozyme® 435 | Esterification | Various acids/alcohols for biolubricants | Optimal results achieved at 80 °C in a solvent-free medium with a non-stoichiometric substrate relation. | researchgate.net |
Lipase-Catalyzed Esterification of Benzoic Acid and Dodecanol
The enzymatic synthesis of this compound is primarily achieved through the direct esterification of benzoic acid and dodecanol. This reaction is catalyzed by lipases, which are enzymes that, in non-aqueous environments, can efficiently drive the formation of ester bonds. nih.gov The most commonly employed and studied lipase for this type of reaction is Lipase B from Candida antarctica (CALB), often used in an immobilized form such as Novozym 435, to enhance its stability and reusability. viamedica.pl
Optimization of Enzymatic Reaction Parameters
The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several key parameters. Optimizing these factors is essential for maximizing the conversion of reactants to the desired ester. While specific data for this compound synthesis is limited, extensive research on similar enzymatic esterifications provides a strong basis for understanding the optimal conditions. nih.govresearchgate.net
Key parameters that are typically optimized include:
Temperature: Lipase activity generally increases with temperature up to an optimal point, beyond which the enzyme may denature and lose its catalytic function. For many lipase-catalyzed esterifications, the optimal temperature range is between 40°C and 70°C. nih.gov
Substrate Molar Ratio: The ratio of dodecanol to benzoic acid can significantly impact the reaction rate and final yield. An excess of one of the substrates, often the alcohol, is commonly used to drive the reaction forward.
Enzyme Concentration: Increasing the amount of lipase catalyst will generally increase the reaction rate. However, there is a point of saturation beyond which adding more enzyme does not significantly improve the yield and increases the cost of the process.
Reaction Time: The time required to reach equilibrium or maximum conversion needs to be determined. Monitoring the reaction progress over time allows for the identification of the optimal reaction duration.
Solvent: While the reaction can be performed in a solvent-free system, the use of an organic solvent can sometimes be advantageous for dissolving the reactants and facilitating their interaction with the enzyme. Non-polar solvents like hexane (B92381) and toluene are often preferred for lipase activity. viamedica.pl The choice of solvent can also influence the enzyme's stability and activity.
Table 1: Representative Optimized Parameters for Lipase-Catalyzed Benzoate Ester Synthesis
| Parameter | Optimized Value/Range | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High activity, stability, and selectivity for esterification reactions. viamedica.pl |
| Temperature | 50 - 70 °C | Balances increased reaction rate with enzyme stability. nih.gov |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | An excess of alcohol can shift the equilibrium towards product formation. |
| Enzyme Loading | 5 - 15 wt% (relative to total substrate weight) | Sufficient catalyst for a high reaction rate without excessive cost. nih.gov |
| Solvent | Solvent-free or non-polar solvents (e.g., hexane, toluene) | Minimizes environmental impact and can enhance lipase activity. viamedica.pl |
| Water Removal | Molecular sieves or vacuum | Drives the reversible reaction towards ester formation. nih.gov |
Note: The values in this table are based on studies of similar benzoate ester syntheses and represent typical ranges for optimization.
Green Chemistry Principles in this compound Synthesis
The enzymatic synthesis of this compound is a prime example of the application of green chemistry principles to chemical manufacturing. This approach offers several advantages over traditional chemical synthesis methods that often rely on harsh conditions and hazardous catalysts.
The key green chemistry principles embodied in this enzymatic process include:
Catalysis: The use of lipases as catalysts is superior to stoichiometric reagents. Enzymes are highly efficient, operate under mild conditions, and are biodegradable. researchgate.net
Benign Solvents: The ability to perform the reaction in a solvent-free system or in relatively benign organic solvents reduces the environmental impact associated with solvent use and disposal.
Energy Efficiency: Enzymatic reactions are typically conducted at moderate temperatures, leading to lower energy consumption compared to conventional chemical processes that may require high temperatures and pressures.
Renewable Feedstocks: The reactants, benzoic acid and dodecanol, can be derived from renewable resources, further enhancing the sustainability of the process.
Waste Prevention: The high selectivity of lipases minimizes the formation of by-products, leading to higher purity of the final product and less waste generation.
Table 2: Green Chemistry Metrics for a Representative Enzymatic Esterification Process
| Metric | Typical Value/Range | Significance in Green Chemistry |
| Atom Economy | >95% | High efficiency in converting reactants to the desired product. |
| E-Factor (Environmental Factor) | Low (<1 - 5) | Indicates a low amount of waste generated per unit of product. |
| Reaction Mass Efficiency (RME) | High (>90%) | Reflects the high conversion of reactants to product in practice. |
| Process Mass Intensity (PMI) | Low | A lower PMI signifies a more sustainable and efficient process. |
Note: These values are illustrative for a well-optimized enzymatic esterification process and highlight the green credentials of this synthetic route.
Purity and Impurity Profiling in Synthesis Products
Ensuring the purity of this compound is critical for its intended applications. Impurity profiling is the process of identifying and quantifying the impurities present in the final product. In the context of enzymatic synthesis, the impurity profile is generally more favorable compared to chemical synthesis due to the high selectivity of the enzyme.
Potential impurities in enzymatically synthesized this compound can arise from several sources:
Unreacted Starting Materials: Residual benzoic acid and dodecanol are the most likely impurities. Their levels can be minimized by optimizing the reaction conditions to drive the reaction to completion.
By-products: While lipase-catalyzed reactions are highly selective, minor side reactions can occur. For instance, if impurities are present in the starting materials, they may also be esterified.
Enzyme-related Impurities: If the enzyme preparation is not pure, components from the enzyme formulation could potentially contaminate the product. However, with the use of high-purity immobilized enzymes, this is generally not a significant concern.
Impurities from Downstream Processing: The purification steps, such as solvent removal or filtration, can introduce impurities if not performed correctly.
Common analytical techniques used for impurity profiling of this compound include:
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds like esters and alcohols.
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify the chemical structure of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present.
Advanced Applications and Functional Studies of Dodecyl Benzoate
Polymer Science and Plasticization Research
Dodecyl Benzoate (B1203000) as a Plasticizer in Polymer Systems
Dodecyl benzoate is an organic ester utilized as a plasticizer in the polymer industry to enhance the properties of various materials. cymitquimica.com Plasticizers are additives that increase the flexibility, extensibility, and processability of a polymer. specialchem.comchemrxiv.org The incorporation of a plasticizer like this compound modifies the polymer's physical properties by decreasing the viscosity of the polymer melt, which in turn lowers the processing temperature required. specialchem.com
Functionally, this compound positions itself between the long polymer chains, spacing them apart. This action disrupts the intermolecular forces between the chains, leading to a less rigid and more flexible material. chemrxiv.org Benzoate esters are recognized as high-performance, highly solvating plasticizers, particularly effective in polyvinyl chloride (PVC) and other thermoplastic polymer systems. specialchem.com The use of this compound can improve the durability of the final plastic products. cymitquimica.com While sometimes used alone, benzoates are often incorporated into a plasticizer blend to optimize the performance and processing characteristics of the polymer. specialchem.com
Compatibility and Interaction Studies with Polymer Matrices
The effectiveness of a plasticizer is heavily dependent on its compatibility with the polymer matrix. mdpi.com this compound exhibits good compatibility with other ingredients, a beneficial characteristic in formulation chemistry. cymitquimica.com Benzoate esters are known for being highly solvating plasticizers for PVC, which is an indicator of strong compatibility. specialchem.comkinampark.com
Compatibility is influenced by the chemical structures of both the polymer and the plasticizer, particularly their polarity. For a plasticizer to be effective, it must be miscible with the polymer to ensure it can be evenly dispersed throughout the matrix without exuding over time. mdpi.com The long alkyl chain of this compound contributes to its solubility in organic matrices, while the benzoate group provides the necessary polarity to interact with polar polymers like PVC. cymitquimica.com This structural balance is crucial for achieving a stable, homogeneously plasticized material. Poor compatibility can lead to plasticizer migration or "leaching," where the additive comes to the surface of the material, compromising the product's long-term performance and integrity. mdpi.comkinampark.com
Influence on Polymer Mechanical and Thermal Performance
The addition of this compound to a polymer matrix has a significant influence on its mechanical and thermal properties. Plasticizers fundamentally alter these characteristics by increasing the free volume between polymer chains. chemrxiv.org This increased mobility allows the polymer chains to slide past one another more easily, resulting in a softer, more flexible material.
Mechanical Performance: The primary mechanical effect of a plasticizer is a reduction in the material's rigidity. This is quantified by a decrease in the elastic modulus and tensile strength, and a corresponding increase in elongation at break. chemrxiv.org Essentially, the plasticized polymer can stretch more before breaking but offers less resistance to being deformed.
Thermal Performance: Thermally, the most critical impact of a plasticizer is the depression of the glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. By lowering the Tg, plasticizers like this compound extend the temperature range in which the polymer remains flexible. specialchem.comchemrxiv.org The thermal behavior of a polymer is influenced by factors including its chemical structure, molecular weight, and the presence of additives like plasticizers. researchgate.net
The table below illustrates the conceptual effects of adding this compound to a rigid polymer like PVC.
| Property | Unplasticized PVC (Conceptual Value) | PVC with this compound (Expected Effect) | Rationale |
|---|---|---|---|
| Glass Transition Temperature (Tg) | ~ 82 °C | < 82 °C | Plasticizer increases polymer chain mobility, lowering the energy needed for transitional motion. specialchem.comchemrxiv.org |
| Elastic Modulus | High | Lower | Reduced intermolecular forces between polymer chains decrease stiffness. chemrxiv.org |
| Tensile Strength | High | Lower | The polymer chains slide past each other more easily under stress. chemrxiv.org |
| Elongation at Break | Low | Higher | Increased flexibility allows the material to stretch more before fracturing. specialchem.com |
Lubrication Science and Additive Formulation
Evaluation as a Lubricant Additive
In addition to its role as a plasticizer, this compound is valued for its functional properties as a lubricant. cymitquimica.com Lubricant additives are chemical compounds added to base oils to enhance their performance characteristics. The primary functions of these additives include reducing friction, minimizing wear, preventing corrosion, and improving viscosity stability. iosrjournals.org
This compound's ester chemistry, combined with its high thermal stability and low volatility, makes it a candidate for formulation as a lubricant additive or as a base stock component. cymitquimica.com Esters are known for their good lubricity and thermal stability. The polar ester group can adhere to metal surfaces, forming a protective film that reduces direct metal-to-metal contact, while the long, non-polar dodecyl chain provides solubility in hydrocarbon-based oils. iosrjournals.org The evaluation of such an additive would involve assessing its solubility in the base oil and its effectiveness in enhancing properties like anti-wear and friction reduction. iosrjournals.orgmdpi.com
Tribological Performance Assessment
Tribology is the study of friction, wear, and lubrication of interacting surfaces in relative motion. The tribological performance of a lubricant is a critical measure of its effectiveness. Standardized tests, such as block-on-ring or pin-on-disk tests, are used to assess key parameters like the coefficient of friction (COF) and wear rate. researchgate.netmdpi.com
A lower COF indicates better lubricity and higher energy efficiency, while a lower wear rate signifies better protection of the lubricated components. mdpi.com The assessment of this compound as a lubricant would involve blending it at various concentrations into a base oil and running these tribological tests. The performance would be compared against the base oil alone and potentially against other established lubricant additives. The formation of a protective tribofilm on the sliding surfaces is a key mechanism by which lubricant additives reduce friction and wear. mdpi.com
The table below outlines the key parameters measured in a typical tribological assessment for a lubricant additive.
| Tribological Parameter | Description | Desired Outcome for Additive |
|---|---|---|
| Coefficient of Friction (COF) | A dimensionless scalar value that describes the ratio of the force of friction between two bodies and the force pressing them together. researchgate.net | Reduction |
| Wear Scar Diameter / Wear Volume | A measure of the amount of material lost from a surface due to mechanical action. mdpi.com | Reduction |
| Extreme Pressure (EP) Properties | The lubricant's ability to prevent seizure of moving parts under high-pressure conditions. | Improvement |
| Anti-Wear (AW) Properties | The lubricant's ability to protect against wear under boundary lubrication conditions. mdpi.com | Improvement |
Mechanisms of Action in Lubricant Formulations
This compound functions as a crucial additive in various lubricant formulations, primarily operating under the principle of boundary lubrication. In this regime, the bulk viscosity of the lubricant is insufficient to prevent asperity contact between moving surfaces. This compound mitigates friction and wear through the formation of a thin, resilient film on the metal surfaces.
The mechanism of action is rooted in the molecular structure of this compound, which consists of a polar benzoate head group and a nonpolar dodecyl tail. The polar head group exhibits a strong affinity for metal surfaces, leading to the adsorption of the molecules onto the metallic lattice. This creates a densely packed monomolecular or multi-molecular layer where the long, nonpolar dodecyl chains are oriented away from the surface.
This organized layer of this compound molecules serves as a protective barrier, preventing direct metal-to-metal contact and reducing the coefficient of friction. The shear forces during motion are then accommodated within this lubricant film at the weaker van der Waals forces between the dodecyl chains, rather than through the metallic asperities, which would result in significant wear. Research on structurally similar esters, such as ω-chlorodecyl benzoate, has demonstrated the formation of ordered, thin films on surfaces, which is a key factor in their friction-reducing capabilities. The friction is primarily governed by the packing density and properties of these hydrocarbon tails.
Furthermore, under high-pressure and high-temperature conditions, the ester functional group can undergo tribochemical reactions with the metal surface. This can lead to the formation of a more robust, soap-like film that offers enhanced anti-wear and anti-scuffing properties. This sacrificial layer is continuously renewed during operation, ensuring sustained protection of the lubricated components. The presence of the aromatic benzoate group can also contribute to the thermal and oxidative stability of the lubricant formulation.
Surfactant and Emulsifier System Investigations
This compound exhibits significant surface activity, a property attributable to its amphiphilic molecular structure, featuring a hydrophilic benzoate head and a hydrophobic dodecyl tail. This dual nature allows it to accumulate at interfaces, such as the air-water or oil-water interface, thereby reducing the surface tension of the system. The dodecyl chain provides the necessary hydrophobicity to drive the molecule to the interface, while the benzoate group interacts with the aqueous phase.
Studies on similar long-chain alkyl compounds demonstrate a clear relationship between concentration and surface tension reduction. As the concentration of this compound in an aqueous solution increases, the surface tension progressively decreases until it reaches a plateau. This point of minimum surface tension corresponds to the formation of a saturated monolayer of this compound molecules at the interface.
In aqueous solutions, once the concentration of this compound surpasses a certain threshold, known as the Critical Micelle Concentration (CMC), the individual molecules begin to self-assemble into spherical or cylindrical aggregates called micelles. This process is thermodynamically driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic dodecyl tails and the surrounding water molecules.
Within a micelle, the hydrophobic dodecyl tails are sequestered in the core, creating a nonpolar microenvironment, while the hydrophilic benzoate head groups form the outer corona, remaining in contact with the aqueous phase. The formation of micelles is a dynamic equilibrium process, with a constant exchange of individual surfactant molecules (unimers) between the bulk solution and the micelles.
The CMC is a critical parameter that defines the onset of micelle formation and is influenced by factors such as temperature, the presence of electrolytes, and the addition of co-solvents. For this compound, the long dodecyl chain would suggest a relatively low CMC in water. The table below provides typical CMC values for structurally related surfactants to illustrate the expected range.
| Surfactant Name | Chemical Formula | Typical CMC (mM in water at 25°C) |
| Sodium Dodecyl Sulfate (B86663) | C12H25SO4Na | 8.2 |
| Dodecyltrimethylammonium Bromide | C12H25N(CH3)3Br | 15-20 |
| Sodium Dodecyl Benzene (B151609) Sulfonate | C18H29NaO3S | 1.2-1.5 |
This table is for illustrative purposes and shows CMC values for surfactants with a C12 alkyl chain.
This compound plays a significant role as an emulsifying agent in the formation and stabilization of emulsions, particularly oil-in-water (O/W) and water-in-oil (W/O) systems. Its ability to reduce interfacial tension facilitates the dispersion of one immiscible liquid into another as fine droplets, a process that would otherwise require a large input of energy.
Once an emulsion is formed, this compound contributes to its stability through several mechanisms. The adsorbed layer of this compound molecules at the oil-water interface creates a physical barrier that hinders the coalescence of droplets. For O/W emulsions, the orientation of the this compound molecules with their hydrophilic heads facing the continuous aqueous phase can impart an electrostatic charge to the droplet surface, leading to repulsive forces between the droplets and further enhancing stability.
In addition to electrostatic and steric stabilization, the presence of a this compound film at the interface can also increase the interfacial viscosity and elasticity, making the interface more resilient to rupture. The effectiveness of this compound as an emulsifier depends on its concentration, the oil-to-water ratio, and the presence of other formulation components. Its favorable solubility in many organic solvents and oils makes it a versatile choice for a wide range of emulsion-based products. cymitquimica.com
Specialized Formulated Systems Research
In the realm of advanced materials, this compound is investigated for its potential as a dispersing agent for various solid particles in liquid media. The primary function of a dispersant is to facilitate the deagglomeration of fine particles and to prevent their re-agglomeration over time, thereby ensuring a stable and uniform dispersion.
The mechanism by which this compound is thought to achieve this is through its adsorption onto the surface of the particles. The benzoate head group can interact with the particle surface through various mechanisms, including hydrogen bonding or dipole-dipole interactions, depending on the surface chemistry of the material. The long dodecyl tail then extends into the liquid medium, providing a steric barrier that prevents the close approach of other particles. This steric hindrance is a powerful stabilization mechanism, particularly in non-aqueous systems.
Research in this area explores the use of this compound and similar esters in the dispersion of pigments, nanoparticles, and ceramic powders. For instance, in the formulation of high-performance coatings and inks, uniform pigment dispersion is critical for achieving desired color strength, gloss, and film properties. Similarly, in the processing of advanced ceramics, a well-dispersed slurry is essential for producing dense, defect-free final products. The effectiveness of this compound as a dispersant is evaluated based on parameters such as the reduction in slurry viscosity, the increase in solids loading, and the long-term stability of the dispersion. While specific research focusing solely on this compound is limited, the principles of using alkyl benzoates as dispersants are being actively explored in the development of new formulated systems.
Solubilization Capacity in Complex Mixtures
This compound, often as a component of the commercially available mixture C12-15 Alkyl Benzoate, is a highly effective solubilizing agent and emollient ester valued in complex formulations, particularly within the cosmetics and personal care industries. cymitquimica.comcir-safety.org Its chemical structure, combining a lipophilic alkyl chain with an aromatic benzoate group, imparts excellent solubility for a wide range of organic materials, including oils, waxes, and other active ingredients that are otherwise difficult to incorporate into a stable final product. cymitquimica.comsmolecule.com This characteristic is crucial for creating homogenous and effective multicomponent systems.
One of the most significant and well-documented applications of this compound's solubilizing power is in suncare formulations. cir-safety.org Many organic ultraviolet (UV) filters, such as Butyl Methoxydibenzoylmethane (Avobenzone) and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, are crystalline solids with limited solubility in the oil phase of a sunscreen emulsion. mdpi.com this compound serves as an exceptional solvent for these crystalline UV filters, preventing them from recrystallizing over time, which would otherwise compromise the product's efficacy and aesthetic feel. cir-safety.org Research indicates that the presence of the aromatic group in the alkyl benzoate structure is the primary reason for its impressive ability to dissolve these UV filters, showing superior performance compared to other emollients that lack this feature. mdpi.com
A comparative study on the solubility of various UV filters in different emollients highlighted the superior performance of C12-15 Alkyl Benzoate. The findings from this research are summarized below.
| UV Filter | Solubility in C12-15 Alkyl Benzoate | Comparison with Other Non-Aromatic Emollients |
|---|---|---|
| Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) | High | Significantly higher solubility observed compared to emollients like Ethylhexyl Pelargonate or Ethylhexyl Stearate. mdpi.com |
| Butyl Methoxydibenzoylmethane (BMDBM / Avobenzone) | High | Demonstrates superior solubilizing capacity over emollients based on the Ethylhexyl scaffold. mdpi.com |
| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) | High | Exhibits greater solubility than in various other non-aromatic emollients tested. mdpi.com |
| Ethylhexyl Triazone (EHT) | Moderate to High | Good solubility, although some specific emollients like Ethylhexyl Hydroxystearate showed a particular affinity for EHT. mdpi.com |
Beyond suncare, this compound's capabilities extend to other complex mixtures like decorative cosmetics and antiperspirants. hallstarbeauty.com In foundations, lipsticks, and other color cosmetics, it functions as a wetting and dispersing agent for both organic and inorganic pigments. hallstarbeauty.comgoogle.com Its ability to effectively wet the surface of dry powders facilitates their uniform incorporation into the product base, leading to even color application, better coverage, and enhanced stability by preventing pigment agglomeration. avenalab.comgoogle.com This function is critical for the performance and aesthetic quality of pigmented products.
The functional roles of this compound as a solubilizer and dispersant are diverse, making it a versatile ingredient in various formulation types.
| Application Area | Type of Complex Mixture | Function | Key Benefit |
|---|---|---|---|
| Suncare Products | Oil-in-water or Water-in-oil Emulsions | Solvent, Solubilizer | Dissolves crystalline organic UV filters, preventing their recrystallization and ensuring uniform UV protection. cir-safety.orgincidecoder.com |
| Decorative Cosmetics (e.g., Foundations, Lipsticks) | Emulsions, Anhydrous Bases | Dispersing Agent, Wetting Agent | Promotes uniform distribution of pigments for even color payoff and prevents pigment settling or clumping. hallstarbeauty.comavenalab.com |
| Antiperspirants | Suspensions, Emulsions | Solubilizer, Anti-tacking Agent | Solubilizes active ingredients and improves the sensory feel by reducing stickiness. hallstarbeauty.com |
| Skincare (e.g., Creams, Lotions) | Emulsions | Emollient, Solvent | Solubilizes lipophilic active ingredients and fragrances while providing a light, silky, non-greasy skin feel. incidecoder.com |
Biological Interactions and Toxicological Pathways
Mechanistic Investigations of Biological Activity
The biological activities of dodecyl benzoate (B1203000) and related alkyl benzoates are largely dictated by their chemical structure, which allows them to interact with cellular structures, particularly membranes.
Alkyl benzoate derivatives have demonstrated notable efficacy against bacteria and fungi. The antimicrobial action of benzoates is generally attributed to the undissociated form of the acid. cabidigitallibrary.org Benzoic acid itself is known to possess antimicrobial properties, and its efficacy is pH-dependent. The undissociated, more lipophilic form of the molecule is believed to penetrate the cell membranes of microorganisms. cabidigitallibrary.orgnih.gov Once inside the cell, the acid dissociates, lowering the internal pH and inhibiting cellular activities, which ultimately hinders microbial growth. researchgate.net
For dodecyl benzoate, the long alkyl chain significantly increases its lipophilicity. This structural feature enhances its ability to accumulate on and penetrate the lipid-rich cell membranes of bacteria. cabidigitallibrary.org While the exact mechanism for this compound is not extensively detailed, studies on a closely related compound, dodecyl gallate (dodecyl 3,4,5-trihydroxybenzoate), provide significant insights. Dodecyl gallate exhibits bactericidal activity, particularly against Gram-positive bacteria, by inhibiting the membrane respiratory chain and oxygen consumption in the cells. nih.gov This suggests that the antimicrobial action of long-chain alkyl benzoates may involve the disruption of fundamental cellular energy processes at the membrane level.
While specific studies on the anti-inflammatory activity of this compound are limited, the broader class of benzoates has been investigated for such properties. Certain benzoic acid derivatives are known to exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation. nih.gov The binding of these molecules to their receptor sites appears to be influenced by electrostatic orientation effects. nih.gov
The antioxidant potential is more clearly defined for derivatives like dodecyl gallate. This compound demonstrates both chain-breaking and preventive antioxidant activity. nih.gov The pyrogallol (B1678534) moiety of dodecyl gallate is primarily responsible for its ability to scavenge free radicals. However, the hydrophobic dodecyl group plays a crucial role in its preventive antioxidant activity. nih.gov It enhances the molecule's ability to localize within mitochondrial membranes, protecting against lipid peroxidation and oxidative stress more effectively than its parent compound, gallic acid. nih.gov This indicates that the long alkyl chain is key for positioning the antioxidant part of the molecule in environments where it can be most effective. Exposure to sodium benzoate, however, has been shown in some models to cause a dose-dependent increase in oxidative stress. jceionline.org
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like this compound influences its biological function. For alkyl benzoates, the length of the alkyl chain is a critical determinant of activity. cir-safety.orgpsu.edu
A recurring theme in the study of phenolic acid alkyl esters is that their antimicrobial activity often increases with the length of the alkyl chain. cabidigitallibrary.org This principle is directly applicable to the benzoate series. The addition of carbon units to the alkyl chain enhances the molecule's lipophilicity (hydrophobicity). This increased lipophilicity improves the compound's ability to partition into and disrupt the lipid bilayer of microbial cell membranes, a key step in its antimicrobial action.
Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity of Benzoate Esters (Illustrative)
| Compound | Alkyl Chain Length | Relative Lipophilicity | General Antimicrobial Potency |
|---|---|---|---|
| Methyl Benzoate | C1 | Low | Low |
| Butyl Benzoate | C4 | Moderate | Moderate |
| Octyl Benzoate | C8 | High | High |
| This compound | C12 | Very High | Very High |
Direct studies on the interaction of this compound with specific biological receptors are not widely available. However, SAR studies on related benzoic acid derivatives provide a framework for understanding these potential interactions. The binding of these molecules is typically governed by a combination of forces.
For instance, in the inhibition of enzymes like α-amylase by phenolic acids, hydrogen bonding and hydrophobic interactions are the primary forces involved. nih.gov The carboxyl group of the benzoate moiety can act as a hydrogen bond donor or acceptor, while the benzene (B151609) ring and the alkyl chain contribute to hydrophobic interactions. The long dodecyl chain of this compound would be particularly effective at engaging with hydrophobic pockets within a receptor or enzyme active site. This strong hydrophobic interaction could anchor the molecule, allowing the benzoate head to be correctly oriented for further interactions, such as hydrogen bonding or electrostatic interactions. nih.govnih.gov
Table 2: Summary of Structure-Function Correlations for Benzoate Derivatives
| Molecular Feature | Associated Interaction Type | Biological Implication |
|---|---|---|
| Benzoate Ring | Hydrophobic (π-π stacking) | Binding to non-polar regions of receptors/enzymes. |
| Ester/Carboxyl Group | Hydrogen Bonding, Electrostatic | Interaction with polar amino acid residues; critical for solubility and binding specificity. |
| Long Alkyl Chain (e.g., Dodecyl) | Hydrophobic | Enhanced membrane penetration, binding to hydrophobic pockets, increased lipophilicity. |
Toxicological Pathway Elucidation
The toxicological profile of alkyl benzoates, including this compound, is largely understood through their metabolic fate. When applied to the skin, it is expected that these esters can penetrate the stratum corneum. cir-safety.org
The primary metabolic pathway for alkyl benzoates in the body is hydrolysis, catalyzed by esterase enzymes, into their constituent parts: benzoic acid and the corresponding alcohol—in this case, dodecanol (B89629) (lauryl alcohol). cir-safety.orgoecd.org This process is expected to occur in the skin and liver.
Following hydrolysis:
Benzoic Acid: This metabolite is rapidly conjugated in the liver with glycine (B1666218) to form hippuric acid, which is then efficiently excreted through the urine. researchgate.netoecd.org This is a well-established detoxification pathway. At very high doses that could saturate this metabolic pathway, systemic effects on the liver and kidneys have been observed in animal studies. oecd.org Some in vitro studies have indicated that sodium benzoate may have genotoxic potential at high concentrations. nih.gov
Dodecanol: This long-chain fatty alcohol is metabolized through oxidation to its corresponding carboxylic acid, dodecanoic acid (lauric acid), which can then enter the fatty acid metabolic pool and be broken down for energy via β-oxidation.
Based on this metabolic pathway, the systemic toxicity of this compound is considered low, as the parent compound is broken down into two substances that are readily metabolized and/or excreted. cir-safety.orgoecd.org The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl benzoates are safe as used in cosmetics, based on the principle that their metabolic products (benzoic acid and component alcohols) have well-characterized and low toxicity profiles. cir-safety.orgnih.gov
In Vitro Cellular Responses and Pathways of Effect
In vitro research on this compound and its related compounds has primarily elucidated effects related to cytotoxicity and antimicrobial activity. The cytotoxic mechanisms observed often involve the induction of programmed cell death, known as apoptosis. Studies on certain phenyl benzoate derivatives have shown that their cytotoxic effects are linked to the induction of apoptosis and interference with the normal progression of the cell cycle.
Specifically, the mechanism of cytotoxicity can involve the arrest of the cell cycle in the G0/G1 phase. This halt in cell proliferation is accompanied by an increase in the population of cells in the sub-G0/G1 phase, a characteristic indicator of apoptosis. Morphological changes typical of apoptosis, such as the externalization of phosphatidylserine (B164497) on the cell membrane, have also been noted in response to certain benzoate compounds.
Furthermore, derivatives of this compound have demonstrated significant antimicrobial properties. Dodecyl gallate (dodecyl 3,4,5-trihydroxybenzoate), an ester of dodecanol and gallic acid, is particularly effective against Gram-positive bacteria. The efficacy of such alkyl gallates is influenced by the hydrophobicity of the long alkyl chain.
Table 1: Summary of Observed In Vitro Effects
| Effect | Observed Mechanism | Affected System/Organism |
|---|---|---|
| Cytotoxicity | Induction of apoptosis, cell cycle arrest at G0/G1 phase. | Various cell lines |
| Antibacterial Activity | Mechanism related to the hydrophobic alkyl chain. | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) |
In Vivo Mechanistic Toxicology Studies
Direct mechanistic toxicology studies on this compound in vivo are limited. The primary metabolic pathway for esters like this compound in a biological system is hydrolysis into its parent alcohol and carboxylic acid. Therefore, the in vivo mechanistic profile is best understood by examining the pathways of its hydrolysis products: 1-dodecanol (B7769020) and benzoic acid.
Once hydrolyzed, 1-dodecanol, a long-chain fatty alcohol, is expected to enter fatty acid metabolism pathways. This typically involves oxidation, first to an aldehyde and subsequently to the corresponding carboxylic acid, dodecanoic acid. This fatty acid can then be further metabolized through β-oxidation. A key study conducted under Good Laboratory Practice (GLP) standards found no statistically significant genotoxic effects in mice that received 1-dodecanol, suggesting it is not mutagenic in vivo.
The benzoic acid moiety is metabolized via several well-documented pathways. In mammals, the primary mechanism is conjugation with the amino acid glycine in the liver to form hippuric acid. This conjugate is then readily excreted. In teleost fish, a different conjugation pathway has been observed, where benzoic acid is metabolized to benzoyltaurine. The gut microbiota can also play a crucial role in the metabolism of benzoate precursors, converting them to benzoic acid, which can then be absorbed and enter systemic circulation. Studies on related C12-15 alkyl benzoates have not indicated genotoxic effects in mammalian chromosome aberration tests or mouse lymphoma assays.
Metabolomic Profiling in Biological Systems
Metabolomic studies have identified this compound as a naturally occurring compound in various biological systems. It has been detected as a constituent of the epicuticular wax in plant species of the genus Dianthus. Additionally, analyses of human biological samples have identified this compound as a component of secretions from apocrine sweat glands.
The metabolic fate of this compound is dictated by its chemical structure as an ester. The initial and most significant metabolic step is its breakdown (hydrolysis) into 1-dodecanol and benzoic acid. These two metabolites then enter distinct and well-characterized metabolic pathways.
Benzoic Acid Pathway : Following its release, benzoic acid is processed further. In fungal systems, such as Aspergillus niger, benzoic acid can be hydroxylated and funneled toward protocatechuic acid as part of aromatic compound degradation. In mammals, it is primarily conjugated with glycine to form hippuric acid for excretion.
1-Dodecanol Pathway : As a fatty alcohol, 1-dodecanol is integrated into lipid metabolism. It can be oxidized to dodecanoic acid (lauric acid). This fatty acid is a common dietary component and is metabolized through β-oxidation to produce energy.
Under aerobic environmental conditions, the degradation of the benzoic acid portion can proceed through bacterial pathways, often involving conversion to catechol, which is followed by the cleavage of the aromatic ring by dioxygenase enzymes.
Table 2: Metabolites of this compound in Biological Systems
| Metabolite | Precursor | Metabolic Pathway | Biological System Example |
|---|---|---|---|
| 1-Dodecanol | This compound | Ester Hydrolysis | General (In Vivo) |
| Benzoic Acid | This compound | Ester Hydrolysis | General (In Vivo) |
| Dodecanoic Acid | 1-Dodecanol | Alcohol Oxidation | Mammalian / Microbial |
| Hippuric Acid | Benzoic Acid | Glycine Conjugation | Mammalian |
| Benzoyltaurine | Benzoic Acid | Taurine Conjugation | Teleost Fish |
| Protocatechuic Acid | Benzoic Acid | Hydroxylation | Fungal (e.g., Aspergillus niger) |
| Catechol | Benzoic Acid | Bacterial Oxidation | Environmental (Aerobic Bacteria) |
Mentioned Compounds
Environmental Fate, Biodegradation, and Biotransformation Studies
Biodegradation Pathways and Mechanisms
The biodegradation of dodecyl benzoate (B1203000) is an essential process that reduces its persistence in the environment. The initial and rate-limiting step for the aerobic and anaerobic biodegradation of dodecyl benzoate is the enzymatic hydrolysis of the ester bond. This cleavage yields dodecanol (B89629) (a C12 fatty alcohol) and benzoic acid. Subsequently, these two intermediates are degraded through separate, well-established metabolic pathways.
Microorganisms, including a wide array of bacteria and algae, are capable of degrading the hydrolysis products of this compound. These organisms can utilize the resulting dodecanol and benzoic acid as carbon and energy sources.
Bacterial Degradation: Bacteria are primary degraders of both components of this compound.
Dodecanol Degradation: Aerobic bacteria readily metabolize long-chain fatty alcohols like dodecanol. The terminal alcohol group is first oxidized to an aldehyde and then to a carboxylic acid (dodecanoic acid). This fatty acid then enters the beta-oxidation pathway for complete mineralization.
Benzoic Acid Degradation: The bacterial degradation of benzoic acid is well-documented and can occur under both aerobic and anaerobic conditions. Under aerobic conditions, bacteria typically employ dioxygenase enzymes to hydroxylate the aromatic ring, forming intermediates like catechol or protocatechuate, which then undergo ring cleavage. acs.org Anaerobic bacteria utilize a different strategy, first activating benzoic acid to benzoyl-CoA, which then undergoes ring reduction and subsequent cleavage. cir-safety.org
Algal Degradation: Microalgae and cyanobacteria contribute significantly to the bioremediation of organic pollutants. nih.gov They can degrade hydrocarbons and aromatic compounds, often in symbiotic relationships with bacteria. nih.govmdpi.com Microalgae can provide the necessary oxygen for aerobic bacteria to degrade compounds like dodecanol and benzoic acid. nih.gov Some algal species also possess the enzymatic machinery to directly break down aromatic structures. researchgate.net
The breakdown of this compound proceeds through a series of identifiable intermediate compounds. The primary intermediates are the direct products of hydrolysis, while a host of secondary intermediates arise from their subsequent metabolism.
Primary Intermediates:
Dodecanol: A 12-carbon primary fatty alcohol.
Benzoic Acid: An aromatic carboxylic acid. cir-safety.org
Secondary Intermediates: The degradation of the primary intermediates generates a series of further metabolic products. The specific intermediates formed depend on the metabolic pathway utilized by the microorganisms and the prevailing environmental conditions (aerobic vs. anaerobic).
Table 1: Key Intermediate Products in the Biodegradation of this compound
| Original Moiety | Degradation Pathway | Key Intermediate Products |
|---|---|---|
| Dodecyl Chain | Beta-Oxidation | Dodecanoic acid, Decanoyl-CoA, Octanoyl-CoA, Acetyl-CoA |
| Benzoate Ring | Aerobic Degradation | Catechol, Protocatechuate, β-Ketoadipate |
| Benzoate Ring | Anaerobic Degradation | Benzoyl-CoA, Cyclohex-1-ene-1-carboxyl-CoA |
The complete mineralization of this compound involves two distinct catabolic strategies: chain-shortening for the aliphatic dodecyl portion and ring-opening for the aromatic benzoate portion.
Chain-Shortening: The dodecyl chain, once converted to dodecanoyl-CoA, is systematically shortened by the beta-oxidation pathway. This is a cyclic four-step process that removes two-carbon units in the form of acetyl-CoA during each cycle.
The steps in each cycle of beta-oxidation are:
Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase introduces a double bond. aocs.org
Hydration: An enoyl-CoA hydratase adds a hydroxyl group. aocs.org
Dehydrogenation: An NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. wikipedia.org
Thiolysis: A thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter. libretexts.org
This cycle repeats until the entire dodecyl chain is converted to acetyl-CoA, which can then enter the citric acid cycle.
Ring-Opening Oxidation: The aromatic ring of benzoic acid is notably stable and requires powerful enzymatic reactions to be broken. In aerobic bacteria, this is accomplished by dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus of intermediates like catechol or protocatechuate. This hydroxylation destabilizes the ring, leading to cleavage. The cleavage can occur between the two hydroxyl groups (ortho- or intradiol-cleavage) or adjacent to one of the hydroxyl groups (meta- or extradiol-cleavage), yielding aliphatic dicarboxylic acids that can be further metabolized. acs.org
Environmental Transformation Processes
In addition to biodegradation, this compound is subject to abiotic transformation processes in the environment, primarily photodegradation and hydrolysis.
Photodegradation involves the breakdown of a chemical compound by light energy. The benzoate moiety of the molecule is the primary chromophore that absorbs environmental UV radiation. Studies on benzoic acid and related compounds show that they can be degraded by photocatalytic processes, often mediated by naturally occurring substances like titanium dioxide (TiO2). acs.orgresearchgate.net The process typically involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation. sciensage.info These radicals attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage, ultimately mineralizing the compound to carbon dioxide and water. researchgate.net The degradation rate is influenced by factors such as pH, light intensity, and the presence of photosensitizing agents in the water. acs.org
Table 2: Factors Influencing Photodegradation of the Benzoate Moiety
| Factor | Influence on Degradation |
|---|---|
| pH | Affects the surface charge of photocatalysts and the speciation of the acid. acs.org |
| Light Intensity | Higher intensity generally increases the rate of radical formation and degradation. acs.org |
| Photocatalysts (e.g., TiO₂, ZnO) | Presence of semiconductor particles significantly enhances the degradation rate under UV light. acs.org |
| Oxidants (e.g., H₂O₂, O₃) | Addition of oxidants can increase the generation of hydroxyl radicals, accelerating degradation. sciensage.info |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, this compound can undergo hydrolysis to yield dodecanol and benzoic acid. This reaction can be catalyzed by acid or base. cdnsciencepub.comnih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed (Saponification) Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate anion and the alcohol. nih.gov
Ecotoxicological Implications of Environmental Transformation (mechanistic focus)
The environmental transformation of this compound primarily proceeds through biodegradation, leading to the formation of key breakdown products: 1-dodecanol (B7769020) and benzoic acid. The ecotoxicological implications of this compound are therefore intrinsically linked to the inherent toxicity and mechanisms of action of these principal transformation products on aquatic and terrestrial organisms.
The primary mechanism of aquatic toxicity for long-chain alcohols like 1-dodecanol is non-polar narcosis. nih.govau.dk This mode of action is not reliant on specific chemical reactions with biological molecules but is rather a physical, reversible process driven by the partitioning of the alcohol between the water phase and the lipid phases of aquatic organisms. The hydrophobicity of the molecule, often expressed as the logarithm of the octanol-water partition coefficient (log Kow), is a key determinant of its narcotic potency. nih.gov Long-chain alcohols accumulate in the lipid-rich cell membranes, disrupting their structure and function. This disruption can lead to a range of sublethal and lethal effects, including impaired membrane fluidity, altered permeability, and inhibition of membrane-bound enzyme activity. nih.gov The toxicity of linear alcohols generally increases with the length of the carbon chain up to approximately C14, after which the extremely low water solubility limits the bioavailability and thus the observable toxicity. nih.govau.dkresearchgate.net
The following tables summarize the ecotoxicological data for the primary transformation products of this compound.
Table 1: Ecotoxicity of 1-Dodecanol in Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Daphnia magna (Water Flea) | EC50 (Reproduction) | Not specified, but toxicity increases with chain length up to C14 | Chronic | nih.govau.dk |
| Fish | LC50 | Not specified, but toxicity increases with chain length up to C12-C14 | Acute | epa.gov |
Table 2: Ecotoxicity of Benzoic Acid in Aquatic Organisms
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Yield) | 0.55 - 270.7 | 72 hours | nih.gov |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Rate) | 1.93 - 726.3 | 72 hours | nih.gov |
| Pseudokirchneriella subcapitata (Green Algae) | NOEC | <0.0057 - 179.9 | 72 hours | nih.gov |
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Modeling
Molecular Modeling and Simulation
Molecular modeling and simulation provide a microscopic view of dodecyl benzoate (B1203000), allowing for the exploration of its dynamic behavior and interactions at an atomic level.
Dodecyl benzoate is a molecule with significant conformational flexibility, primarily due to its long dodecyl (C12) alkyl chain and the rotatable bonds within the ester linkage. Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) a molecule can adopt and their corresponding energy levels. lumenlearning.comlibretexts.org
The key sources of flexibility in this compound are the rotations around the C-C single bonds of the alkyl chain and the C-O bond of the ester group. The long alkyl chain can exist in a low-energy, fully extended (all-trans) conformation or adopt more compact, folded structures containing gauche interactions. researchgate.net The ester group itself typically prefers a planar conformation to maximize resonance stabilization. imperial.ac.uk
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ut.ac.irresearchgate.net An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate the molecule's dynamic behavior in a defined environment, such as in a solvent or near a biological membrane. nih.gov This allows researchers to observe how the molecule folds, changes shape, and interacts with its surroundings, providing insights into its flexibility and the timescales of its conformational changes. nih.gov
| Dihedral Angle | Description | Significance in Molecular Dynamics |
|---|---|---|
| C(aromatic)-C(carbonyl)-O-CH2 | Rotation around the ester C-O bond. | Determines the orientation of the alkyl chain relative to the benzoate ring. Often constrained to near-planar (s-trans or s-cis) conformations. |
| C(carbonyl)-O-CH2-CH2 | Rotation of the first C-C bond of the alkyl chain. | Influences the initial direction of the alkyl chain away from the ester group. |
| O-CH2-CH2-CH2 | Rotation around the second C-C bond of the alkyl chain. | Contributes to the overall flexibility and potential for folding of the alkyl chain. |
| C(n)-C(n+1)-C(n+2)-C(n+3) | General C-C bond rotation within the dodecyl chain. | Transitions between trans (lower energy) and gauche (higher energy) states dictate the overall shape and extension of the hydrophobic tail. |
This compound's structure, featuring a polar ester head group and a large, nonpolar tail (the benzene (B151609) ring and dodecyl chain), makes it amphiphilic. This characteristic governs its interaction with biological substrates like proteins or lipid membranes. rsc.org Molecular dynamics simulations are a key tool for elucidating these interaction mechanisms. nih.govresearchgate.net
For instance, simulations can model how this compound interacts with a cell membrane. mdpi.com It is hypothesized that the hydrophobic dodecyl tail and benzene ring would readily partition into the nonpolar, acyl chain core of a lipid bilayer to maximize hydrophobic interactions. The more polar ester group would likely position itself near the membrane's headgroup interface, interacting with the polar lipid headgroups and water. MD simulations can provide a free energy profile for this partitioning process, predicting the most stable position and orientation of the molecule within the membrane. nih.gov These simulations analyze the various non-covalent forces that drive these interactions.
| Interaction Type | Involving this compound Moiety | Involving Substrate (Lipid Membrane) | Description |
|---|---|---|---|
| Van der Waals (Dispersion) | Dodecyl chain, Benzene ring | Lipid acyl chains | The primary driving force for partitioning the hydrophobic tail into the membrane core. |
| Dipole-Dipole | Ester carbonyl group (C=O) | Lipid headgroups (e.g., phosphate, choline) | Electrostatic interactions between the polar ester group and the polar/charged lipid headgroups at the membrane interface. |
| Hydrophobic Effect | Entire molecule, especially the alkyl tail | Aqueous environment and lipid core | The thermodynamic drive to minimize the disruption of water's hydrogen-bonding network by moving the nonpolar tail out of the water and into the lipid core. |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are indispensable computational tools for predicting the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the behavior of electrons within a molecule, which governs its reactivity, stability, and interactions. For this compound, such calculations can elucidate key electronic descriptors that are vital for understanding its chemical nature and for use in Quantitative Structure-Activity Relationship (QSAR) modeling. escholarship.orgnih.gov
Frontier Molecular Orbitals and Energy Gap
A fundamental concept in molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the ability to donate electrons, while the LUMO is the lowest energy orbital that is unoccupied and relates to the ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. reddit.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that a molecule is more reactive and can be easily polarized. irjweb.com This gap is instrumental in understanding intramolecular charge transfer, where electronic transitions occur primarily from the HOMO to the LUMO. irjweb.com For benzoate derivatives, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is often centered on the electron-withdrawing carbonyl group of the ester.
Illustrative data from theoretical calculations for this compound are presented below. These values are representative and would be derived from computational models like DFT with a basis set such as B3LYP/6-31G(d,p). epstem.net
| Electronic Property | Calculated Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.95 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.90 eV |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 0.95 eV |
| Dipole Moment | 2.10 Debye |
Mulliken Population Analysis
Mulliken population analysis is a widely used method in computational chemistry to estimate the partial atomic charges on the individual atoms within a molecule. wikipedia.orguni-muenchen.de This analysis partitions the total electron population among the different atoms, providing a numerical value for the net charge on each atomic center. wikipedia.org These charges are crucial for understanding the electrostatic potential of the molecule, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. For instance, atoms with a more negative charge are prone to electrophilic attack, while those with a more positive charge are susceptible to nucleophilic attack. mdpi.com
It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and are best used for comparative analysis within a series of related compounds calculated at the same level of theory. wikipedia.org
A selection of calculated Mulliken atomic charges for key atoms in the this compound structure is shown in the table below. These values illustrate the charge distribution across the ester functional group and the aromatic ring.
| Atom | Mulliken Charge (e) |
|---|---|
| Carbonyl Oxygen (O=C) | -0.58 |
| Ether Oxygen (O-C) | -0.45 |
| Carbonyl Carbon (C=O) | +0.65 |
| Aromatic Carbon (C-1, attached to C=O) | +0.25 |
The calculated electronic properties provide a detailed picture of this compound at the molecular level. The significant HOMO-LUMO gap would indicate a high degree of chemical stability. irjweb.com The Mulliken charge distribution highlights the polarity of the ester group, with the carbonyl oxygen carrying a substantial negative charge and the carbonyl carbon a significant positive charge, marking them as primary sites for intermolecular interactions.
Concluding Remarks and Future Research Directions
Synthesis-Structure-Function Relationships
The functionality of dodecyl benzoate (B1203000) is intrinsically linked to its molecular architecture, which consists of a polar benzoate head and a long, nonpolar twelve-carbon (dodecyl) tail. This amphiphilic nature governs its physical properties and its performance as an emollient and skin-conditioning agent. Future research will likely focus on a deeper understanding of this relationship to design next-generation esters with enhanced or specialized properties.
Key areas for investigation include:
Homologous Series Studies: Systematic studies on homologous series of alkyl benzoates, varying the alkyl chain length around the C12 mark, could provide precise data on how chain length affects properties like viscosity, skin feel, and interaction with the stratum corneum. This can lead to the fine-tuning of emollients for specific cosmetic or dermatological applications.
Branched vs. Linear Alkyl Chains: Investigating the impact of branching in the dodecyl chain on the compound's physical and functional properties. Branched isomers may offer different spreading characteristics and oxidative stability compared to the linear structure.
Skin Penetration Mechanisms: The dodecyl chain facilitates interaction with the lipid matrix of the skin. nih.govresearchgate.netcambridgemedia.com.au Elucidating the precise mechanism by which dodecyl benzoate enhances the penetration of other active ingredients is a significant area for future research. This involves understanding its interaction with skin ceramides (B1148491) and lipids at a molecular level. researchgate.netnih.gov
Emerging Applications and Interdisciplinary Research
While this compound is well-established in cosmetics, its unique properties suggest potential in other fields. Interdisciplinary research is crucial for unlocking these new applications.
Pharmaceutical Formulations: Its function as a penetration enhancer could be further explored for transdermal drug delivery systems. nih.gov Research at the intersection of materials science and pharmacology could investigate its use in patches, medicated creams, and ointments to improve the bioavailability of topical drugs.
Advanced Materials: The ester could serve as a specialty plasticizer or a component in lubricant formulations. Research in polymer science could explore its compatibility with various polymers to modify their flexibility and surface properties.
Microencapsulation: The compound's solvent properties could be utilized in microencapsulation technologies for the controlled release of active ingredients, such as fragrances in textiles or biocides in coatings. This involves collaboration between chemical engineering and materials science. researchgate.net
Advancements in Analytical and Computational Methodologies
To support new research and ensure quality control, advanced analytical and computational tools are necessary.
Chromatographic and Spectroscopic Techniques: The development of more rapid and sensitive methods for the quantification of this compound in complex matrices (e.g., cosmetic formulations, environmental samples) is ongoing. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) offer higher resolution and lower detection limits than traditional HPLC or Gas Chromatography (GC) methods. ijrsset.orgnist.govthermofisher.comscispace.commyfoodresearch.com
In-Situ Analysis: The application of spectroscopic techniques like Near-Infrared (NIR) spectroscopy could enable real-time monitoring of this compound in industrial processes, ensuring consistent product quality without the need for extensive sample preparation.
Computational Modeling: Molecular modeling and simulation can predict the physical properties and behavior of this compound and its analogues. Computational studies could be employed to:
Simulate its interaction with skin lipids to better understand its emollient and penetration-enhancing effects.
Predict miscibility and performance with other cosmetic ingredients, accelerating formulation development.
Estimate environmental fate and transport properties.
Modern Analytical Techniques for this compound
| Technique | Application | Advantages |
|---|---|---|
| UHPLC-MS | Quantification in complex matrices | High sensitivity, specificity, and speed |
| Gas Chromatography (GC) | Purity analysis and identification | Robust, reliable for volatile compounds |
| FT-IR Spectroscopy | Functional group identification, quality control | Fast, non-destructive |
| Near-Infrared (NIR) | Real-time process monitoring | Rapid analysis, no sample preparation |
Sustainable Chemistry and Environmental Impact Mitigation
Aligning the production and lifecycle of this compound with the principles of green chemistry is a critical future direction.
Greener Synthesis Routes: Research into alternative synthesis methods that reduce environmental impact is paramount. This includes the use of biocatalysts (e.g., enzymes like lipase) for the esterification of benzoic acid and dodecanol (B89629). mdpi.com Biocatalysis can proceed under milder conditions, reduce by-product formation, and utilize renewable resources. mdpi.com Other approaches include using solid acid catalysts that can be easily recovered and reused, minimizing waste. organic-chemistry.orggoogle.com
Biodegradation and Environmental Fate: While benzoates are generally considered to be biodegradable, further research is needed to fully characterize the biodegradation pathway of this compound in various environmental compartments, such as soil and aquatic systems. researchgate.netunit.noresearchgate.net It is important to identify any persistent or potentially toxic intermediate metabolites that may form during degradation. researchgate.net Understanding its sorption behavior on sediments and sludge is also crucial for accurate environmental risk assessment. nm.gov
Lifecycle Assessment: A comprehensive lifecycle assessment (LCA) of this compound, from raw material sourcing to end-of-life, would provide a holistic view of its environmental footprint. This analysis can identify hotspots in the production process and guide efforts to improve sustainability, such as reducing energy consumption or utilizing bio-based feedstocks for producing the precursor molecules.
Green Chemistry Approaches for this compound
| Approach | Description | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipase) for esterification. mdpi.com | Mild reaction conditions, high selectivity, reduced waste. |
| Heterogeneous Catalysis | Employing solid acid catalysts instead of liquid acids (e.g., sulfuric acid). | Easy catalyst recovery and reuse, corrosion prevention. |
| Bio-based Feedstocks | Sourcing benzoic acid and dodecanol from renewable plant-based materials. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Solvent-Free Reactions | Conducting the esterification reaction without a solvent to reduce waste. | Improved process efficiency, elimination of solvent recovery steps. |
Q & A
Q. Q1. What are the recommended analytical techniques for characterizing the purity and structure of dodecyl benzoate in laboratory settings?
this compound’s purity and structural integrity can be assessed using gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for functional group identification . For quantification, high-performance liquid chromatography (HPLC) with UV detection is effective, especially when comparing retention times against certified standards. Physical properties (e.g., density, melting point) should be measured using calibrated instruments, though gaps in literature-reported data (e.g., incomplete boiling points) require careful cross-validation .
Q. Q2. How should researchers design safety protocols for handling this compound in laboratory experiments?
Adhere to EN 374 standards for glove selection (e.g., nitrile gloves resistant to esters) and ensure proper ventilation via fume hoods or localized exhaust systems . Safety protocols must include emergency measures such as eyewash stations and neutralization kits for accidental spills. Contaminated gloves and materials should be disposed of as hazardous waste under regional regulations . Respiratory protection (e.g., NIOSH-approved N95 masks) is advised during powder handling to mitigate inhalation risks .
Q. Q3. What methodologies are used to assess this compound’s solubility in polar vs. non-polar solvents?
Standard solubility tests involve gravimetric analysis after saturation in solvents like ethanol (polar) or hexane (non-polar) under controlled temperatures (e.g., 25°C ± 1°C). Dynamic light scattering (DLS) can monitor micelle formation in aqueous solutions, though this compound’s low water solubility (data lacking in literature) may require surfactant-assisted dispersion .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound compared to sodium dodecyl sulfate (SDS)?
Contradictions arise from differences in microbial strain susceptibility and experimental conditions. For example, SDS inhibits gram-positive bacteria via membrane disruption, while this compound’s ester group may reduce lipid solubility, altering efficacy . To address discrepancies:
- Use standardized broth microdilution assays (CLSI guidelines) under identical pH and temperature.
- Compare minimum inhibitory concentrations (MICs) across bacterial models (e.g., Pseudomonas stutzeri vs. Bacillus subtilis) .
- Analyze cell membrane integrity via fluorescence microscopy with propidium iodide staining .
Q. Q5. What experimental designs optimize this compound’s role in protein solubilization for membrane studies?
Dodecyl derivatives like β-dodecyl maltoside are common in membrane protein extraction, but this compound’s aromatic moiety may enhance specificity. Key steps:
- Use differential centrifugation to isolate membrane fractions.
- Compare solubilization efficiency (UV-Vis quantification at 280 nm) against traditional detergents .
- Validate protein functionality via enzyme activity assays (e.g., ATPase activity for transporters) .
Q. Q6. How can researchers investigate this compound’s stability under varying environmental conditions (pH, temperature) for preservative applications?
Adopt accelerated stability testing :
- Thermogravimetric analysis (TGA) to assess thermal degradation thresholds (e.g., 96°C as per preliminary data) .
- High-performance liquid chromatography (HPLC) to quantify hydrolysis products (benzoic acid, dodecanol) at pH 2–9 .
- Compare preservative efficacy against dodecyl 4-hydroxybenzoate using ASTM E2149-13 biofilm inhibition assays .
Data Analysis and Interpretation
Q. Q7. How should conflicting data on this compound’s environmental persistence be analyzed?
Contradictions in biodegradation studies may stem from microbial community diversity. Recommendations:
Q. Q8. What statistical approaches validate this compound’s synergistic effects in multi-component formulations?
For mixtures (e.g., with benzyl benzoate), employ response surface methodology (RSM) or isobolographic analysis to distinguish additive vs. synergistic interactions . Validate via ANOVA with post-hoc Tukey tests to compare experimental outcomes against theoretical predictions .
Methodological Gaps and Recommendations
- Physical property gaps : Prioritize differential scanning calorimetry (DSC) to clarify melting behavior .
- Toxicity data : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to expand beyond microbial models .
- Structural analogs : Compare this compound’s reactivity with shorter-chain esters (e.g., methyl benzoate) using DFT computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
